molecular formula C20H21N3OS2 B2668001 N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-2-yl)benzamide CAS No. 1798524-87-4

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-2-yl)benzamide

Cat. No. B2668001
CAS RN: 1798524-87-4
M. Wt: 383.53
InChI Key: ZFJOLIKZNBKBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-2-yl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Scientific Research Applications

Metabolism and Disposition

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-2-yl)benzamide, as part of a novel orexin 1 and 2 receptor antagonist (SB-649868), was studied for its metabolism and disposition in humans. The study revealed that the drug is extensively metabolized, primarily through oxidation of the benzofuran ring, leading to principal metabolites in excreta (Renzulli et al., 2011).

Molecular Structure-Activity Relationship

A study on benzothiazole derivatives, including N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-2-yl)benzamide, explored the quantitative structure-activity relationship (QSAR). This investigation provided insights into the molecular structures and their potential biological activities (Al-Masoudi et al., 2011).

Synthesis and Bioactivity

Research on the synthesis, characterization, and bioactivity of novel benzamides, including the thiazolyl-piperidinyl derivative, showed their potential in forming metal complexes with antimicrobial properties. The study highlighted the structural features and antimicrobial activity against various bacterial strains (Khatiwora et al., 2013).

Inhibitory Activity Studies

In another study, piperidine derivatives, including the subject compound, were evaluated for their anti-acetylcholinesterase activity. The research indicated significant inhibitory activity, suggesting potential therapeutic applications in neurodegenerative diseases (Sugimoto et al., 1990).

Molecular Interaction Analysis

The molecular interaction of similar N-(piperidin-1-yl) benzamide derivatives with cannabinoid receptors was investigated, revealing the binding interactions and potential for antagonist activity. This study contributes to understanding the molecular mechanisms of such compounds (Shim et al., 2002).

Anti-Fatigue Effects

Research on benzamide derivatives, including thiazolyl-piperidinyl benzamides, examined their anti-fatigue effects in animal models. The study suggested enhanced swimming capacity and potential therapeutic applications for fatigue-related conditions (Wu et al., 2014).

properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c24-19(17-7-5-16(6-8-17)18-4-2-11-25-18)22-13-15-3-1-10-23(14-15)20-21-9-12-26-20/h2,4-9,11-12,15H,1,3,10,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJOLIKZNBKBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(thiophen-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.